3-(3-pyridinyl)-1-(2-quinolinyl)benzo[f]quinoline
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Overview
Description
Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It’s a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .
Synthesis Analysis
Quinolines can be synthesized using several methods such as the Skraup synthesis, Doebner-Miller reaction, and Combes quinoline synthesis. The choice of method depends on the specific quinoline derivative desired .Molecular Structure Analysis
Quinoline is a bicyclic compound made up of fused benzene and pyridine rings. This structure is responsible for the aromaticity of the quinoline molecule .Chemical Reactions Analysis
Quinoline is known to participate in various chemical reactions. It acts as a weak base, forming stable salts with strong acids. It also can be hydrogenated to tetrahydroquinoline .Physical and Chemical Properties Analysis
Quinoline is a colorless liquid at room temperature and has a boiling point of 237°C. It has a strong, unpleasant odor. Quinoline is also slightly soluble in water and readily soluble in most organic solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-pyridin-3-yl-1-quinolin-2-ylbenzo[f]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17N3/c1-3-9-21-18(6-1)11-14-25-27(21)22(16-26(30-25)20-8-5-15-28-17-20)24-13-12-19-7-2-4-10-23(19)29-24/h1-17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDJLOZWFKVAIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CN=CC=C4)C5=NC6=CC=CC=C6C=C5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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